molecular formula C17H16FN7O B6449976 3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2640958-82-1

3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B6449976
CAS No.: 2640958-82-1
M. Wt: 353.4 g/mol
InChI Key: YRRTVJJDAMEKPY-UHFFFAOYSA-N
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Description

The compound 3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a heterocyclic molecule featuring a pyridine core substituted with fluorine at position 3 and a complex bicyclic amide moiety. Its structure includes a fused [1,2,4]triazolo[4,3-b]pyridazine ring linked to an octahydropyrrolo[3,4-c]pyrrole system, which is further connected via a carbonyl group.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7O/c18-14-3-11(4-19-5-14)17(26)24-8-12-6-23(7-13(12)9-24)16-2-1-15-21-20-10-25(15)22-16/h1-5,10,12-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRTVJJDAMEKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC(=CN=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its unique structure incorporates multiple heteroatoms and functional groups, contributing to its potential pharmacological applications.

Molecular Characteristics

  • Molecular Formula : C19H22FN7O
  • Molecular Weight : Approximately 395.4 g/mol
  • Structural Features : The compound contains triazole and pyridazine moieties, which are known for their roles in modulating biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, allowing the compound to modulate various cellular pathways. This interaction can lead to inhibition or modulation of enzyme activities, impacting physiological responses significantly.

Pharmacological Potential

Research indicates that compounds similar to this compound have been investigated for their roles in cancer therapy and other diseases:

  • PARP Inhibition : Compounds with similar structures have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. For instance, a related compound demonstrated Ki values of 1.2 nM for PARP1 and 0.87 nM for PARP2 inhibition .
  • Antitumor Activity : In vivo studies have shown that these compounds can prevent the proliferation of cancer cells with mutant BRCA1/2 genes, indicating potential use in targeted cancer therapies .

Case Study 1: Anticancer Activity

A study evaluated the effects of a similar triazole-containing compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an EC50 value of 0.3 nM in BRCA1 mutant cells . This highlights the potential of triazole derivatives in treating specific cancer types.

Case Study 2: Enzyme Modulation

Another investigation focused on the modulation of metabotropic glutamate receptors by triazolo derivatives. These compounds acted as positive allosteric modulators, suggesting their utility in neurological disorders .

Data Table: Biological Activity Summary

Biological Activity Target Effect Reference
PARP InhibitionPARP1/2Ki = 1.2 nM / 0.87 nM
Cancer Cell ProliferationBRCA1/2 Mutant CellsEC50 = 0.3 nM
Glutamate Receptor ModulationMetabotropic ReceptorsPositive Allosteric Modulator

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compounds with analogous scaffolds, such as 5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (pyrazon) and 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (compound 12), share key heterocyclic motifs. These include:

  • Triazole/pyridazine hybrids : The [1,2,4]triazolo[4,3-b]pyridazine moiety is critical for π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .
  • Pyrrolo-pyrrole systems : The octahydropyrrolo[3,4-c]pyrrole group enhances conformational rigidity, improving target selectivity compared to simpler pyrrolidines .

Substituent Differences :

  • Fluorine vs. Chlorine/Methoxy Groups : The 3-fluoro substituent on pyridine in the target compound may enhance metabolic stability and membrane permeability compared to bulkier groups like 4-chlorophenyl in compound 12 .
  • Carbonyl Linkage: The carbonyl group in the target compound contrasts with sulfinyl or imino linkages in analogues (e.g., ethiprole), which influence solubility and bioavailability .

Spectroscopic and Physicochemical Comparisons

NMR profiling (e.g., chemical shift analysis) is a key tool for comparing such compounds. For instance, in structurally related rapamycin analogues, distinct chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) directly correlate with functional group variations . Applying this method to the target compound would likely reveal shifts in the triazole-pyridazine region (δ 7.5–8.5 ppm) and pyrrolo-pyrrole protons (δ 2.5–4.0 ppm), distinguishing it from non-fluorinated or less rigid analogues .

Functional Implications of Structural Variations

  • Bioactivity: Pyrazon (a pyridazinone herbicide) and fipronil (a pyrazole insecticide) demonstrate that small substituent changes (e.g., trifluoromethyl vs. sulfinyl groups) drastically alter biological targets . The fluorine atom in the target compound may confer selective binding to mammalian enzymes over microbial targets.
  • Reactivity : The carbonyl group in the target compound could participate in nucleophilic acyl substitution reactions, unlike sulfinyl-containing analogues (e.g., ethiprole), which undergo redox-driven transformations .

Lumping Strategy for Predictive Modeling

As per the lumping strategy, compounds with shared core structures (e.g., triazole-pyridazine hybrids) but varying substituents can be grouped to predict collective behavior in chemical reactions or biological systems . For example:

Core Structure Substituent Variations Predicted Reactivity/Activity
Triazolo-pyridazine Fluorine, Chlorine, Methoxy Fluorine enhances metabolic stability
Pyrrolo-pyrrole Carbonyl vs. Sulfinyl Carbonyl improves enzyme inhibition

This approach reduces complexity in high-throughput screening but risks overlooking subtle structure-activity relationships .

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